L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is a complex peptide composed of seven amino acids: L-lysine, L-leucine, L-cysteine, L-valine, L-leucine, L-isoleucine, and L-methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds formed by cysteine oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Conversion of disulfide bonds back to free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. The presence of cysteine allows for redox regulation through disulfide bond formation and reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox regulation.
L-Glutamyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-: Another peptide with a similar sequence but different amino acid composition.
Uniqueness
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple hydrophobic residues (leucine, isoleucine, valine) and a sulfur-containing amino acid (cysteine) contributes to its stability and reactivity.
Eigenschaften
CAS-Nummer |
823783-34-2 |
---|---|
Molekularformel |
C37H70N8O8S2 |
Molekulargewicht |
819.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H70N8O8S2/c1-10-23(8)30(36(51)40-25(14-16-55-9)32(47)41-26(37(52)53)13-11-12-15-38)45-33(48)27(18-21(4)5)42-35(50)29(22(6)7)44-34(49)28(19-54)43-31(46)24(39)17-20(2)3/h20-30,54H,10-19,38-39H2,1-9H3,(H,40,51)(H,41,47)(H,42,50)(H,43,46)(H,44,49)(H,45,48)(H,52,53)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
FNPODLKQEAERCE-JEDGRRCBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.